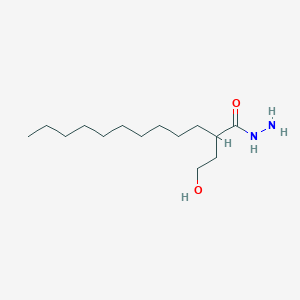
2-(2-hydroxyethyl)dodecanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-hydroxyethyl)dodecanohydrazide, also known as HEDH, is a chemical compound that has been widely used in scientific research as a reagent for various applications. This compound is a hydrazide derivative that has a hydroxyethyl group attached to a dodecanohydrazide backbone. HEDH has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-(2-hydroxyethyl)dodecanohydrazide is not fully understood. However, it is believed that the hydroxyethyl group attached to the dodecanohydrazide backbone enables 2-(2-hydroxyethyl)dodecanohydrazide to form hydrogen bonds with other molecules, thereby facilitating its reactivity. 2-(2-hydroxyethyl)dodecanohydrazide is also believed to undergo nucleophilic addition reactions with carbonyl compounds, resulting in the formation of stable hydrazones.
Biochemical and Physiological Effects
2-(2-hydroxyethyl)dodecanohydrazide has not been extensively studied for its biochemical and physiological effects. However, it has been reported that 2-(2-hydroxyethyl)dodecanohydrazide can inhibit the growth of certain bacterial strains, including Escherichia coli and Staphylococcus aureus. 2-(2-hydroxyethyl)dodecanohydrazide has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-hydroxyethyl)dodecanohydrazide has several advantages for lab experiments, including its high purity and reactivity. 2-(2-hydroxyethyl)dodecanohydrazide is also stable under a wide range of conditions, making it suitable for various applications. However, 2-(2-hydroxyethyl)dodecanohydrazide has some limitations, including its cost and potential toxicity. 2-(2-hydroxyethyl)dodecanohydrazide should be handled with care, as it can cause skin and eye irritation.
Direcciones Futuras
There are several future directions for the research and development of 2-(2-hydroxyethyl)dodecanohydrazide. One possible direction is the synthesis of 2-(2-hydroxyethyl)dodecanohydrazide derivatives with improved properties, such as increased reactivity or reduced toxicity. Another direction is the investigation of the biochemical and physiological effects of 2-(2-hydroxyethyl)dodecanohydrazide in vivo, including its potential as an anti-inflammatory agent. 2-(2-hydroxyethyl)dodecanohydrazide can also be explored for its potential use in drug delivery systems, as a crosslinking agent for tissue engineering, and as a reagent for the detection of other biomolecules.
Conclusion
In conclusion, 2-(2-hydroxyethyl)dodecanohydrazide is a versatile compound that has been widely used in scientific research for various applications. Its synthesis method has been well established, and its mechanism of action has been studied extensively. 2-(2-hydroxyethyl)dodecanohydrazide has several advantages for lab experiments, including its high purity and reactivity, but it also has some limitations, such as its cost and potential toxicity. There are several future directions for the research and development of 2-(2-hydroxyethyl)dodecanohydrazide, including the synthesis of 2-(2-hydroxyethyl)dodecanohydrazide derivatives with improved properties and the investigation of its biochemical and physiological effects in vivo.
Métodos De Síntesis
The synthesis of 2-(2-hydroxyethyl)dodecanohydrazide can be achieved using different methods. One of the most common methods is the reaction of dodecanoyl chloride with hydrazine hydrate in the presence of triethylamine, followed by the reaction of the resulting intermediate with ethylene oxide. This method yields 2-(2-hydroxyethyl)dodecanohydrazide with a purity of up to 98%. Other methods include the reaction of dodecanohydrazide with ethylene oxide in the presence of sodium hydroxide, or the reaction of dodecanohydrazide with ethylene chlorohydrin in the presence of potassium hydroxide.
Aplicaciones Científicas De Investigación
2-(2-hydroxyethyl)dodecanohydrazide has been used in various scientific research applications, including the synthesis of polymeric materials, the preparation of functionalized surfaces, and the modification of biomolecules. 2-(2-hydroxyethyl)dodecanohydrazide has also been used as a reagent for the detection and quantification of aldehydes and ketones in biological samples. In addition, 2-(2-hydroxyethyl)dodecanohydrazide has been used as a crosslinking agent for the preparation of hydrogels and as a surfactant for the preparation of nanoparticles.
Propiedades
IUPAC Name |
2-(2-hydroxyethyl)dodecanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2O2/c1-2-3-4-5-6-7-8-9-10-13(11-12-17)14(18)16-15/h13,17H,2-12,15H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSYTRFIPSHDDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCO)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethyl)dodecanehydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

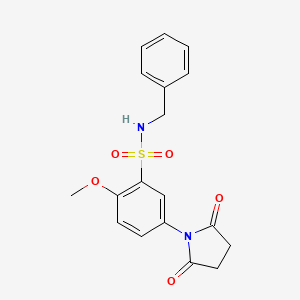
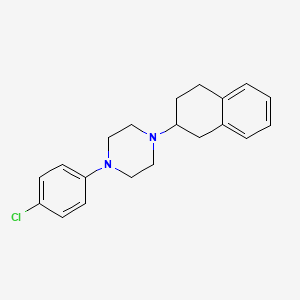
![1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone](/img/structure/B4883193.png)
![methyl 5-[(dimethylamino)sulfonyl]-2-fluorobenzoate](/img/structure/B4883200.png)
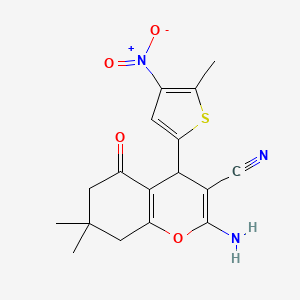
![2-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B4883214.png)
![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-[4-(diphenylmethyl)-1-piperazinyl]acetamide diethanedioate](/img/structure/B4883221.png)
![N-(3-fluorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4883228.png)

![N-(3-chloro-4-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4883256.png)
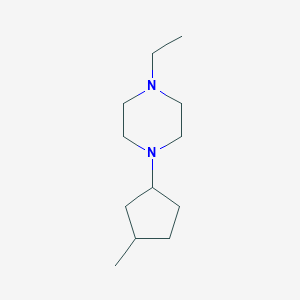
![N-[4-({[(2-methylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B4883260.png)
![N-(2,6-difluorobenzyl)-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4883268.png)
![ethyl 6-tert-butyl-2-[(methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4883270.png)